4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
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Overview
Description
4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.62. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves multi-step organic reactions. Typically, the process starts with the preparation of isoquinoline intermediates, followed by sulfonation, and finally coupling with the thiazole and benzamide units under carefully controlled conditions. Key reagents often include chlorosulfonic acid for sulfonation and thionyl chloride for activation of carboxylic acids. Reactions are generally conducted in inert atmospheres at controlled temperatures to optimize yield and purity.
Industrial Production Methods: For large-scale production, methods like continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability. These methods reduce reaction times, improve yields, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, such as:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The isoquinoline moiety can be reduced to its corresponding tetrahydroisoquinoline derivative.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used. Typical reaction conditions vary from mild to severe, depending on the specific transformation required.
Major Products: Major products include modified derivatives of the original compound, often with enhanced properties or reactivity for further applications.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a valuable building block for constructing more complex molecules.
Biology: Its structural motifs are explored for potential bioactivity, including enzyme inhibition and receptor binding.
Industry: Applications include materials science for developing novel polymers and advanced materials due to its unique chemical properties.
Mechanism of Action: The compound’s mechanism of action varies with its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved can include inhibition of specific enzymes or interference with signal transduction pathways critical for cell function.
Comparison with Similar Compounds
4-(2-(2-methylthiazol-4-yl)benzamido)benzenesulfonamide
2-(4-methylthiazol-2-ylamino)benzenesulfonamide
N-(4-(4-methylthiazol-2-yl)phenyl)sulfonylisoquinolin-2-amine
These similar compounds share partial structural features, yet differ in overall architecture and specific functionalities, highlighting the unique attributes of 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide.
Properties
IUPAC Name |
4-(3,4,4a,8a-tetrahydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-6-8-20(9-7-18)24-17-33-26(27-24)28-25(30)21-10-12-23(13-11-21)34(31,32)29-15-14-19-4-2-3-5-22(19)16-29/h2-13,17,19,22H,14-16H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPPFXMOGRMTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5C=CC=CC5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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